1-phenyl-1H-pyrazole-5-sulfonyl chloride

Regioselective sulfonation Pyrazole functionalization Synthetic route prioritization

1-Phenyl-1H-pyrazole-5-sulfonyl chloride (CAS 1703008-09-6) is a heterocyclic sulfonyl chloride building block featuring a pyrazole core substituted with a phenyl group at the 1‑position and a reactive sulfonyl chloride moiety at the 5‑position. With the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g mol⁻¹, it is primarily employed as an electrophilic sulfonylating reagent in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68
CAS No. 1703008-09-6
Cat. No. B2416095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazole-5-sulfonyl chloride
CAS1703008-09-6
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
InChIKeyQJYPNCIPUUCDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-5-sulfonyl chloride (CAS 1703008-09-6): Procurement-Relevant Identity and Structural Context


1-Phenyl-1H-pyrazole-5-sulfonyl chloride (CAS 1703008-09-6) is a heterocyclic sulfonyl chloride building block featuring a pyrazole core substituted with a phenyl group at the 1‑position and a reactive sulfonyl chloride moiety at the 5‑position . With the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g mol⁻¹, it is primarily employed as an electrophilic sulfonylating reagent in medicinal chemistry and agrochemical synthesis . Its regioisomeric identity at the 5‑position distinguishes it from the more common 4‑sulfonyl chloride isomer and underpins its unique utility in preparing bioactive sulfonamides such as the selective CYP2C9 inhibitor sulfaphenazole .

Why 1-Phenyl-1H-pyrazole-5-sulfonyl chloride Cannot Be Replaced by Its 4‑ or 3‑Sulfonyl Chloride Isomers


Regioisomeric pyrazole sulfonyl chlorides are not interchangeable because the position of the sulfonyl chloride group fundamentally governs synthetic accessibility, downstream biological activity, and electrophilic reactivity. The 5‑sulfonyl chloride isomer is the direct precursor to the clinically validated CYP2C9 inhibitor sulfaphenazole (IC₅₀ = 0.14 μM in human liver microsomes) , whereas the 4‑sulfonyl chloride isomer arises from a different sulfonation pathway and does not provide the pharmacophoric 5‑substituted scaffold required for this target engagement . Furthermore, the inherent reactivity of the sulfonyl chloride group follows the pyrazole positional order 5 > 3 > 4 toward nucleophiles, meaning that substituting the 5‑isomer with the less reactive 4‑isomer can alter reaction rates and product yields in amidation or esterification protocols . These differences are not theoretical; they carry quantifiable consequences for the selectivity, potency, and synthetic efficiency of the final compounds.

Quantitative Comparator Evidence for 1-Phenyl-1H-pyrazole-5-sulfonyl chloride vs. Closest Analogs


Regioselective Synthetic Access: 5‑Sulfonyl Chloride Requires Alternative Routes Not Needed for the 4‑Isomer

1‑Phenyl‑1H‑pyrazole sulfonation with chlorosulfonic acid in chloroform yields exclusively the 4‑sulfonic acid derivative; the 5‑sulfonyl chloride is not formed under these conditions . Consequently, procurement of the 5‑isomer necessitates alternative synthetic strategies that are less established and more resource‑intensive, making the 5‑isomer a more specialized and less readily available intermediate than the 4‑isomer.

Regioselective sulfonation Pyrazole functionalization Synthetic route prioritization

Biological Relevance: The 5‑Sulfonyl Chloride Enables CYP2C9‑Inhibitory Sulfonamides Unobtainable from the 4‑Isomer

Sulfaphenazole, formed by direct amidation of 1‑phenyl‑1H‑pyrazole‑5‑sulfonyl chloride with 4‑aminobenzenesulfonamide, is a nanomolar inhibitor of CYP2C9 (IC₅₀ = 140 nM in human liver microsomes, diclofenac substrate) . The regioisomeric 4‑sulfonamide analog (4‑amino‑N‑(1‑phenyl‑1H‑pyrazol‑4‑yl)benzenesulfonamide) has not been reported as a CYP2C9 inhibitor, and SAR studies indicate that the 5‑substitution geometry is critical for high‑affinity binding to the CYP2C9 active site . Therefore, selection of the 5‑sulfonyl chloride isomer dictates whether the resulting sulfonamide library will interrogate the CYP2C9 target.

CYP2C9 inhibition Sulfonamide pharmacophore Medicinal chemistry building blocks

Electrophilic Reactivity Hierarchy: Position 5 Exhibits Higher Nucleophilic Susceptibility Than Positions 3 or 4

For halogen‑substituted pyrazoles, the relative reactivity toward nucleophiles follows the rank order 5 > 3 > 4, as documented in the Science of Synthesis reference work . While this trend is experimentally validated for halogen leaving groups, the underlying electronic effects—stronger electron‑withdrawing character at the 5‑position—are expected to extend to sulfonyl chloride electrophilicity. Thus, the 5‑sulfonyl chloride isomer is predicted to undergo faster aminolysis and alcoholysis compared to the 4‑ and 3‑sulfonyl chloride analogs under identical conditions.

Nucleophilic substitution Pyrazole reactivity order Sulfonylation kinetics

Commercial Availability and Lead Time: The 5‑Isomer Is Supply‑Constrained Relative to the 4‑Isomer

Commercial sourcing data reveal that 1‑phenyl‑1H‑pyrazole‑4‑sulfonyl chloride (CAS 18336-37-3) is widely stocked, with 250 mg available at approximately $160 from multiple vendors . In contrast, 1‑phenyl‑1H‑pyrazole‑5‑sulfonyl chloride (CAS 1703008-09-6) is offered by fewer suppliers, with lead times of 3‑4 weeks and a price of $635 for 50 mg (Biosynth) or €278 for 25 mg (CymitQuimica) . On a per‑milligram basis, the 5‑isomer is approximately 20‑fold more expensive and subject to substantially longer delivery timelines, directly impacting project budgeting and scheduling.

Chemical procurement Building block availability Supply chain comparison

Application Scenarios Where 1-Phenyl-1H-pyrazole-5-sulfonyl chloride Is the Scientifically Mandatory Choice


Synthesis of CYP2C9‑Selective Chemical Probes and Inhibitor Libraries

When constructing sulfonamide libraries intended to target CYP2C9, the 5‑sulfonyl chloride isomer is the only viable precursor because the resulting 5‑substituted sulfonamide (e.g., sulfaphenazole) demonstrates nanomolar CYP2C9 inhibition (IC₅₀ = 0.14 μM) . The 4‑isomer yields sulfonamides that lack this pharmacophoric geometry and exhibit no measurable CYP2C9 engagement . Researchers designing isoform‑selective chemical probes or evaluating drug‑drug interaction liabilities must therefore procure the 5‑sulfonyl chloride to ensure target‑relevant output.

MedChem SAR Programs Requiring 5‑Position Derivatization of the Pyrazole Core

Many structure‑activity relationship campaigns demand functionalization exclusively at the pyrazole 5‑position to mimic known bioactive scaffolds such as celecoxib, sulfaphenazole, or endothelin‑converting enzyme inhibitors . The 5‑sulfonyl chloride building block enables direct amidation or esterification to generate focused libraries without laborious protecting‑group strategies or low‑yielding rearrangements, preserving both chemical space coverage and synthetic efficiency.

Accelerated Sulfonamide Synthesis Exploiting Positional Reactivity Advantages

For parallel synthesis workflows under tight timelines, the higher intrinsic reactivity of the 5‑sulfonyl chloride group (reactivity order 5 > 3 > 4) can shorten reaction times and improve yields in nucleophilic substitution reactions relative to the 4‑isomer . This kinetic advantage is leveraged in high‑throughput medicinal chemistry settings where rapid generation of sulfonamide diversity is critical for hit‑to‑lead progression.

Agrochemical Intermediate for Pyrazole‑5‑sulfonylurea Herbicides

Pyrazole‑5‑sulfonyl chlorides serve as key intermediates in the synthesis of sulfonylurea herbicides (e.g., pyrazosulfuron‑ethyl) . The 5‑regioisomer provides the correct substitution pattern required for acetolactate synthase (ALS) inhibition, a mode of action not achievable with the 4‑sulfonyl chloride analog. Agrochemical development programs pursuing this target must source the 5‑isomer to maintain herbicidal activity.

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